

# Application Notes and Protocols: Patient Selection for PSMA-Trillium Therapy

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Compound of Interest		
Compound Name:	PSMA-trillium	
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### Introduction

**PSMA-Trillium** therapy represents a novel and promising approach in the management of advanced prostate cancer. This combination therapy leverages the targeting precision of Prostate-Specific Membrane Antigen (PSMA) directed radionuclide therapy with the immune-potentiating effects of a CD47 inhibitor. The PSMA component delivers targeted radiation to cancer cells, while the "Trillium" component, a CD47-blocking agent, disrupts the "don't eat me" signal overexpressed by many cancer cells, thereby unleashing the phagocytic activity of macrophages against them.

These application notes provide a detailed overview of the patient selection criteria for this emerging therapeutic strategy, drawing parallels from established PSMA-targeted therapies and incorporating the specific requirements for the investigational agent 225Ac-**PSMA-Trillium** (BAY 3563254). The provided protocols for key experimental procedures are intended to guide researchers in the evaluation of potential candidates for this therapy.

# I. Patient Population and Disease State

The primary candidates for **PSMA-Trillium** therapy are patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior lines of therapy. The ongoing Phase I clinical trial for 225Ac-**PSMA-Trillium** (NCT06217822) specifically enrolls patients with advanced mCRPC.[1][2]



#### Key Inclusion Criteria:

- Histologically confirmed prostate adenocarcinoma.
- Metastatic castration-resistant disease: Patients must have evidence of disease progression despite castrate levels of testosterone (<50 ng/dL or <1.7 nmol/L).</li>
- Prior Therapies: Patients should have received and progressed on at least one novel androgen axis drug (NAAD) and at least one or two prior taxane-based chemotherapy regimens.[1] In some cohorts, patients who are ineligible for or have refused taxane therapy may be included.[1]
- PSMA-positive disease: As determined by PSMA PET imaging.

# **II. PSMA Expression: A Cornerstone of Selection**

The fundamental prerequisite for PSMA-targeted therapy is the significant expression of PSMA on tumor cells. This is typically assessed non-invasively using PSMA PET imaging.

### **Quantitative Data for PSMA PET-Based Patient Selection**

The following table summarizes the PSMA PET imaging criteria for patient selection, largely derived from the pivotal VISION and TheraP trials for 177Lu-PSMA-617, which set the precedent for this class of drugs.[3]



Parameter	VISION Trial Criteria	TheraP Trial Criteria	SNMMI Consensus Recommendation
PSMA PET Tracer	68Ga-PSMA-11	68Ga-PSMA-11	68Ga-PSMA-11 or 18F-DCFPyL
Inclusion Criterion	All metastatic lesions must be PSMA-positive with uptake greater than liver parenchyma.	At least one lesion with SUVmax ≥ 20 and all measurable lesions with SUVmax ≥ 10.	Uptake in tumor lesions greater than liver parenchyma.
Exclusion Criterion	Any PSMA-negative metastatic lesion (soft tissue >1.0 cm, lymph node >2.5 cm).	Any FDG- positive/PSMA- negative lesion.	Presence of extensive PSMA-negative disease that is dominant.

# **Experimental Protocol: PSMA PET Imaging**

Objective: To non-invasively assess whole-body PSMA expression for patient eligibility.

#### Materials:

- PSMA PET radiotracer (e.g., 68Ga-PSMA-11 or 18F-DCFPyL)
- PET/CT scanner
- Dose calibrator
- Intravenous injection supplies

#### Procedure:

- Patient Preparation:
  - Ensure adequate hydration.
  - No specific dietary restrictions are generally required.



- Review patient's medical history and current medications.
- Radiotracer Administration:
  - Administer a weight-based dose of the PSMA radiotracer intravenously.
- · Uptake Period:
  - A quiet uptake period of 60-90 minutes is required to allow for optimal biodistribution of the tracer.
- Imaging:
  - Perform a whole-body PET/CT scan from the skull base to the mid-thigh.
  - Low-dose CT is used for attenuation correction and anatomical localization.
- Image Analysis:
  - A qualified nuclear medicine physician or radiologist will interpret the images.
  - Standardized Uptake Values (SUV) are calculated for tumor lesions and compared to background activity in organs like the liver and parotid glands.
  - The presence and avidity of PSMA expression in all known sites of metastatic disease are documented.

# III. The "Trillium" Component: Targeting CD47

The rationale for including a CD47 inhibitor in this combination therapy stems from the observation that CD47 is frequently overexpressed in prostate cancer, contributing to immune evasion.[4][5][6] By blocking the CD47-SIRP $\alpha$  interaction, the "Trillium" component aims to enhance the phagocytosis of tumor cells by macrophages.

While the current Phase I trial for 225Ac-**PSMA-Trillium** does not specify a CD47 expression level for inclusion, it is anticipated that this will be an important biomarker for patient stratification in future studies.



# **Experimental Protocol: CD47 Immunohistochemistry** (IHC)

Objective: To assess the expression of CD47 in prostate cancer tissue.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections (5 μm)
- Primary antibody: Anti-CD47 monoclonal antibody
- Secondary antibody: HRP-conjugated secondary antibody
- · DAB chromogen kit
- Hematoxylin counterstain
- Microscope slides, coverslips, and mounting medium
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Wash buffers (e.g., PBS or TBS)
- Blocking solution (e.g., normal goat serum)

#### Procedure:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene to remove paraffin.
  - Rehydrate through a graded series of ethanol solutions.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a steamer or water bath with antigen retrieval solution.
- Blocking:



- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding with a blocking solution.
- Primary Antibody Incubation:
  - Incubate slides with the primary anti-CD47 antibody at a predetermined optimal concentration overnight at 4°C.
- · Secondary Antibody Incubation:
  - Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Apply DAB chromogen and incubate until a brown precipitate is visible.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount with a permanent mounting medium.
- Analysis:
  - A pathologist will score the staining intensity and the percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

## IV. General Patient Health and Organ Function

Candidates for **PSMA-Trillium** therapy must have adequate organ function to tolerate the treatment. The following table outlines the general eligibility criteria based on the 225Ac-**PSMA-Trillium** clinical trial protocol.[1]



Parameter	Requirement
ECOG Performance Status	0-2
Hematological Function	- Absolute Neutrophil Count (ANC) $\geq$ 1.5 x $10^9/L$ - Platelets $\geq$ 100 x $10^9/L$ - Hemoglobin $\geq$ 9.0 g/dL
Renal Function	Creatinine Clearance ≥ 50 mL/min
Hepatic Function	- Total Bilirubin $\leq$ 1.5 x ULN (or $\leq$ 3.0 x ULN for patients with Gilbert's syndrome)- AST (SGOT) and ALT (SGPT) $\leq$ 2.5 x ULN (or $\leq$ 5.0 x ULN if liver metastases are present)

## V. Exclusion Criteria

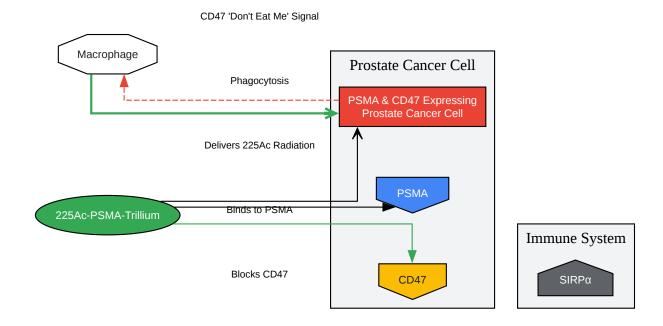
Patients meeting any of the following criteria are typically excluded from **PSMA-Trillium** therapy:

- PSMA-negative disease: As determined by PET imaging.[1]
- Prior treatment with 225Ac: Previous exposure to Actinium-225 based therapies is an exclusion criterion.[1]
- Significant medical comorbidities: Uncontrolled cardiovascular disease, active infections, or other conditions that would make the patient unsuitable for the trial.
- Brain metastases: Symptomatic or untreated brain metastases.

## **Visualizations**

Signaling Pathway: PSMA-Trillium Mechanism of Action



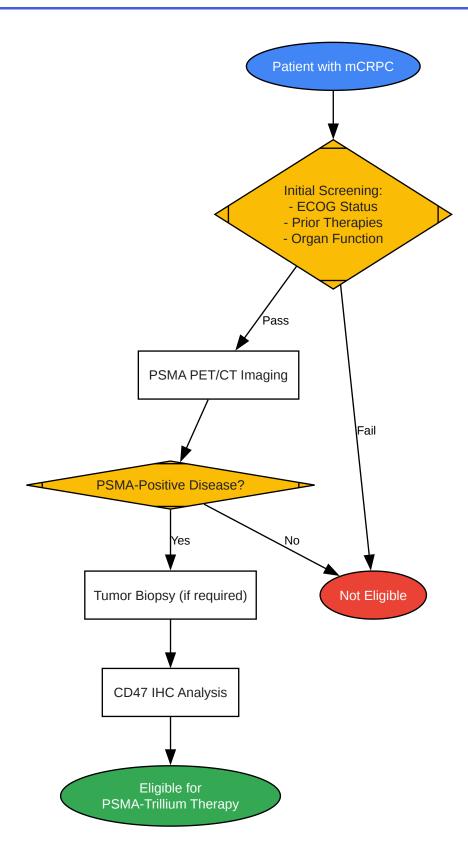


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Caption: Mechanism of PSMA-Trillium Therapy.

# **Experimental Workflow: Patient Selection**



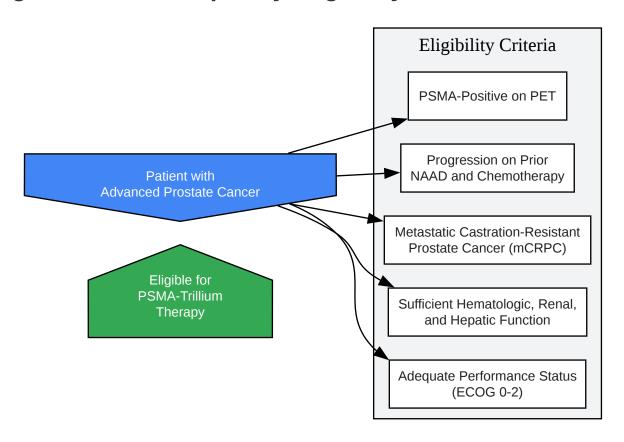


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Caption: Patient Selection Workflow for **PSMA-Trillium** Therapy.



## Logical Relationship: Key Eligibility Criteria



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Caption: Core Eligibility Criteria for **PSMA-Trillium** Therapy.

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